molecular formula C18H26BrNO6 B4000811 1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

Cat. No.: B4000811
M. Wt: 432.3 g/mol
InChI Key: PZJGZERCFUHNKL-UHFFFAOYSA-N
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Description

1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid is a complex organic compound with a molecular formula of C16H25BrNO2 This compound is characterized by the presence of a bromophenoxy group, an ethoxyethyl chain, and a piperidine ring The addition of oxalic acid forms a salt, enhancing its solubility and stability

Preparation Methods

The synthesis of 1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine typically involves multiple steps, starting with the preparation of the bromophenoxy intermediate. The synthetic route generally includes:

    Etherification: The reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol.

    Alkylation: The reaction of 3-bromophenoxyethanol with 4-methylpiperidine under basic conditions to form the final product.

    Salt Formation: The addition of oxalic acid to form the oxalate salt, enhancing the compound’s solubility and stability.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to form the corresponding phenoxy derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine include:

    1-{2-[2-(3-Bromophenoxy)ethoxy]ethyl}pyrrolidine: Differing by the presence of a pyrrolidine ring instead of a piperidine ring.

    1-{2-[2-(4-Bromophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate: Differing by the position of the bromine atom on the phenoxy group.

The uniqueness of 1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2.C2H2O4/c1-14-5-7-18(8-6-14)9-10-19-11-12-20-16-4-2-3-15(17)13-16;3-1(4)2(5)6/h2-4,13-14H,5-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJGZERCFUHNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 2
1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 3
1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 4
1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 5
1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

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